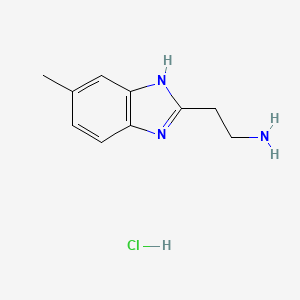

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

Overview

Description

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, also known as 2-Methyl-1H-benzimidazole ethanamine hydrochloride, is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline powder with a molecular weight of 197.7 g/mol and a melting point of 155-156°C. The compound is soluble in water and alcohol, and is relatively stable under normal laboratory conditions.

Scientific Research Applications

Synthesis and Pharmacological Activity

Novel heterocyclic compounds containing benzimidazole derivatives, synthesized from 2-(1H-benzimidazol-2-yl) acetonitrile, have shown effective antimicrobial activity against various pathogenic bacterial strains. These compounds also exhibit high activity against rotavirus Wa strain and adenovirus type 7 (Bassyouni et al., 2012).

Anticancer Screening

A series of 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized and tested for cytotoxic activity against various cancer cell lines, showing potential as antiproliferative agents (Varshney et al., 2015).

Biological Activities of Derivatives

2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory effects on immune cells, along with significant inhibitory activities against NO generation and cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including benzimidazole derivatives, demonstrated DNA binding properties and nuclease activity, offering insights into their potential cytotoxic effects against cancer cell lines (Kumar et al., 2012).

Antimicrobial Agents

A range of benzimidazole derivatives with various substituents showed significant antimicrobial activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains (Alasmary et al., 2015).

Anti-Inflammatory Activity

Certain N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides showed notable anti-inflammatory activity, indicating their potential for therapeutic applications (KunnambathKrishnakumar et al., 2013).

Antiprotozoal Activity

2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, outperforming standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).

Inhibitors of Mammalian DNA Topoisomerase I

Some benzimidazole derivatives were active as inhibitors of type I DNA topoisomerases, an enzyme crucial in DNA replication, indicating their potential role in cancer therapy (Alpan et al., 2007).

properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEITZIKRLESQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

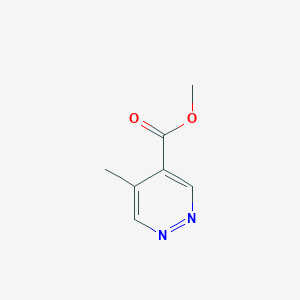

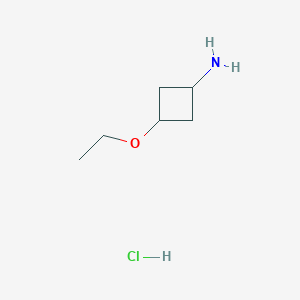

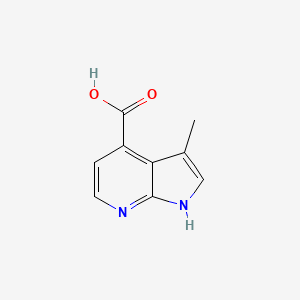

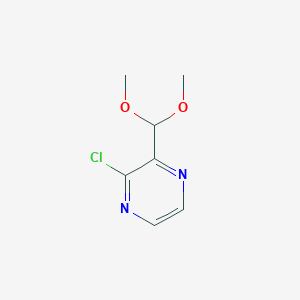

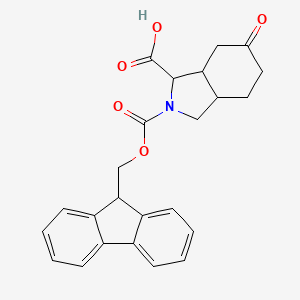

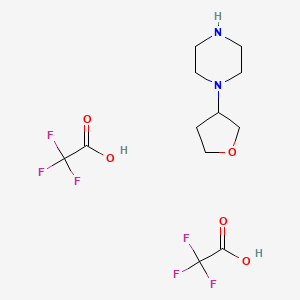

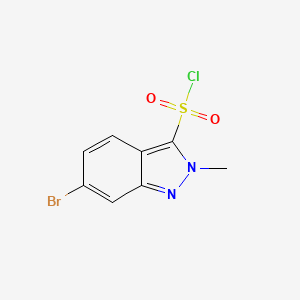

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)

![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)

![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)